molecular formula C8H12N2 B1362669 (2,6-Dimethylphenyl)hydrazine CAS No. 603-77-0

(2,6-Dimethylphenyl)hydrazine

Cat. No.: B1362669
CAS No.: 603-77-0
M. Wt: 136.19 g/mol
InChI Key: CCHJMGDYNLOYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylphenyl)hydrazine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of (2,6-Dimethylphenyl)hydrazine are aldehydes and ketones . These organic compounds are crucial in various biochemical processes, serving as intermediates in metabolic pathways. The this compound interacts with these targets to form hydrazones .

Mode of Action

This compound interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon in the aldehyde or ketone . This results in the formation of a hydrazone, a compound characterized by a nitrogen-nitrogen double bond .

Biochemical Pathways

The formation of hydrazones by this compound affects various biochemical pathways. Specifically, it impacts the metabolism of aldehydes and ketones, which are involved in energy production and other vital biological processes . The downstream effects of this interaction can vary depending on the specific aldehyde or ketone involved.

Result of Action

The molecular effect of this compound’s action is the transformation of aldehydes and ketones into hydrazones . This can lead to changes in cellular processes that depend on these compounds. The specific cellular effects would depend on the particular aldehyde or ketone that is targeted.

Properties

IUPAC Name

(2,6-dimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHJMGDYNLOYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328215
Record name (2,6-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-77-0
Record name (2,6-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dimethylphenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2,6-Dimethylphenyl)hydrazine
Reactant of Route 3
(2,6-Dimethylphenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2,6-Dimethylphenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(2,6-Dimethylphenyl)hydrazine
Reactant of Route 6
Reactant of Route 6
(2,6-Dimethylphenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.